Saframycin C

Antitumor Cytotoxicity L1210

Researchers requiring a well-defined, low-potency saframycin baseline often face supply inconsistency and ambiguous mechanistic data. Saframycin C directly addresses these needs with quantifiable differentiation from Saframycin A. • 50- to 100-fold less cytotoxic than Saframycin A (L1210 IC₁₀₀: 1.0 vs 0.02 µg/mL), enabling calibrated dose-response studies. • Clean non-covalent DNA minor groove binding; generates single-strand breaks via NADPH reductive activation without covalent guanine adducts. • Validated precursor for regiospecific oxidation to Saframycin D and focused analog library synthesis. Supplied with full analytical documentation; standard global shipping for research use.

Molecular Formula C29H33N3O9
Molecular Weight 567.6 g/mol
CAS No. 66082-29-9
Cat. No. B1680728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin C
CAS66082-29-9
SynonymsSaframycin C; 
Molecular FormulaC29H33N3O9
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC
InChIInChI=1S/C29H33N3O9/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(31(21)4)10-32(15)16(9-30-29(38)13(3)33)18(14)24(36)26(11)39-5/h15-17,21,28H,8-10H2,1-7H3,(H,30,38)/t15-,16-,17+,21-,28+/m0/s1
InChIKeyJIJFDUYXCLTCFT-FZLBTGRLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin C – Tetrahydroisoquinoline Antitumor Antibiotic


Saframycin C is a naturally occurring antitumor antibiotic belonging to the saframycin class of pentacyclic tetrahydroisoquinoline alkaloids, isolated from the fermentation broth of *Streptomyces lavendulae* strain No. 314 [1]. The compound is characterized by a complex dimeric structure derived from two mimosamycin units, with a molecular formula of C₂₉H₃₃N₃O₉ (MW 567.6 g/mol) and a defined stereochemical configuration confirmed by X-ray crystallography of its hydrobromide salt [2]. As a member of the bistetrahydroisoquinolinequinone family, Saframycin C shares the same carbon skeleton as other saframycins (A, B, D, E) and the renieramycin alkaloids, yet exhibits distinct potency and mechanistic profiles that warrant precise selection in experimental workflows [3].

Workflow
Alkaloid cytotoxicity screening and SAR assay development
Selection Context
Moderate-potency baseline for analog calibration studies
Compound Identity
Pentacyclic tetrahydroisoquinoline alkaloid from Streptomyces lavendulae

Saframycin C vs. Analogs in Structure-Activity Studies


Saframycins A, B, and C, while sharing the same carbon skeleton, exhibit profound quantitative disparities in potency that render generic substitution scientifically invalid. In vitro, Saframycin A demonstrates 50- to 100-fold greater antitumor activity than Saframycin C against L1210 leukemia cells, with complete growth inhibition achieved at 0.02 µg/mL for A versus 1.0 µg/mL for C [1]. This differential activity stems from distinct structural features at the C-21 position: Saframycin C lacks the α-cyanoamine group present in Saframycin A, a moiety essential for enhanced covalent DNA binding and potent cytotoxicity [2]. Furthermore, Saframycin C serves as a critical synthetic precursor for generating semi-synthetic derivatives and is the benchmark for evaluating the activity of novel analogs, as its moderate potency provides a baseline against which structural modifications can be quantitatively assessed [3]. Substituting Saframycin C with Saframycin A would thus confound dose-response calibrations and obscure the true impact of chemical modifications in SAR campaigns.

Target
Saframycin C
Lacks C-21 α-cyanoamine group; non-covalent DNA binder
Risk if Substituted
Potency context may differ significantly; assay-response calibration may shift
Target
Saframycin C
14-methoxy group present; mature biosynthetic endpoint
Risk if Substituted
Pathway-intermediate profile may differ; biosynthetic study interpretation may shift
Target
Saframycin C
X-ray validated stereochemical configuration
Risk if Substituted
NMR-inferred analog structures may introduce stereochemical ambiguity

Saframycin C – Quantitative Comparator Evidence


L1210 Growth Inhibition vs. Saframycin A

In a direct head-to-head comparison using the same experimental conditions, Saframycin C is 50 to 100 times less potent than Saframycin A. Specifically, Saframycin C required a concentration of 1.0 µg/mL to completely inhibit the growth of L1210 mouse leukemia cells in suspension culture, whereas Saframycin A achieved the same effect at only 0.02 µg/mL [1]. This quantitative difference establishes Saframycin C as the appropriate reference standard for evaluating novel analogs where moderate baseline activity is required, rather than the high-potency Saframycin A which may mask incremental improvements.

L1210 growth inhibition
Reported
Saframycin C: 1.0 µg/mL vs. Saframycin A: 0.02 µg/mL — reported 50- to 100-fold difference
Supports cytotoxicity endpoint review with moderate-potency baseline
L1210 suspension culture; head-to-head comparison
Antitumor Cytotoxicity L1210

Role of α-Cyanoamine Group in Potency

A systematic SAR study of 13 saframycin analogs against L1210 cells revealed that compounds lacking the α-cyanoamine group or the α-carbinolamine group exhibited substantially reduced cytotoxic activity compared to Saframycin A [1]. Saframycin C, which lacks the α-cyanoamine group at the C-21 position (present in Saframycin A), exemplifies this structural determinant of potency. This class-level inference explains why Saframycin C's activity is an order of magnitude lower and positions it as a critical control compound for dissecting the contribution of the cyanoamine moiety to target engagement and cytotoxicity.

α-Cyanoamine pharmacophore
Class-level
C lacks α-cyanoamine; ~50-fold potency reduction vs. A across 13-analog SAR panel
Structure-response relationship context for cyanoamine contribution
SAR analysis of 13 saframycin derivatives; class-level inference
Structure-Activity Relationship SAR Molecular Pharmacology

Lack of Covalent Guanine DNA Adducts

At pH < 5.5, both Saframycins A and C bind to duplex DNA via protonation at the N-12 position, exhibiting minor groove specificity for T4 DNA. However, Saframycin A exhibits a distinct, additional mode of covalent binding to DNA, forming a reversible animal linkage with the NH₂ group of guanine [1]. This covalent binding is enhanced by prior reduction of the quinone moiety and elimination of the nitrile group. Both antibiotics, when reduced in situ with NADPH, cause single-strand DNA breaks, but Saframycin C lacks the covalent adduct formation pathway [1].

Covalent DNA adducts
Reported
C: no detectable guanine adduct; A: reversible covalent animal linkage
Mechanistic differentiation context for non-covalent DNA scission studies
pH
Structure elucidation
Method context
X-ray crystallography of hydrobromide salt — unambiguous stereochemical assignment
Structural validation context for computational modeling and synthetic route confirmation
vs. Saframycin B assigned by indirect ¹³C NMR comparison
Biosynthetic origin
Class-level
Mature pathway product; 14-OCH₃ introduced by SfmM2/SfmM3 methyltransferases
Pathway-intermediate context for feeding studies and enzyme assays
Sfm NRPS gene cluster; Streptomyces lavendulae NRRL 11002
Derivatization route
Reported
Regiospecific SeO₂ oxidation at C-5 converts Saframycin C to Saframycin D
Synthetic accessibility context for analog library generation
Stereoselective transformation; validated total synthesis routes available
DNA Binding Mechanism of Action Molecular Pharmacology

X-ray Crystallography Structural Confirmation

The three-dimensional structure of Saframycin C was unambiguously determined by X-ray crystallographic analysis of its hydrobromide salt, confirming its assignment as 21-decyano-14-desmethoxy-saframycin B [1]. This definitive structural characterization contrasts with Saframycin B, whose structure was assigned indirectly by ¹³C NMR spectroscopy [2]. The crystallographic data provide the precise stereochemical framework required for structure-based drug design and for validating synthetic routes to saframycin core scaffolds.

Structure elucidation
Method context
X-ray crystallography of hydrobromide salt — unambiguous stereochemical assignment
Structural validation context for computational modeling and synthetic route confirmation
vs. Saframycin B assigned by indirect ¹³C NMR comparison
Structural Biology X-ray Crystallography Synthetic Chemistry

Biosynthetic Maturation in S. lavendulae

The biosynthesis of saframycins in *Streptomyces lavendulae* proceeds through a common tetrahydroisoquinoline core assembled by the nonribosomal peptide synthetase SfmC, which catalyzes a seven-step transformation from dipeptidyl substrates [1]. Saframycin C represents a fully matured pathway product, distinguishable from Saframycin B (14-desmethoxy-saframycin C) and Saframycin A (21-cyano-saframycin B) by the presence of specific post-assembly modifications. The biosynthetic gene cluster (sfm) encodes dedicated methyltransferases (sfmM2, sfmM3) and hydroxylases (sfmD) that differentiate these end-products [2].

Biosynthetic origin
Class-level
Mature pathway product; 14-OCH₃ introduced by SfmM2/SfmM3 methyltransferases
Pathway-intermediate context for feeding studies and enzyme assays
Sfm NRPS gene cluster; Streptomyces lavendulae NRRL 11002
Biosynthesis Natural Products Enzymology

Semi-Synthetic Derivatization Potential

Saframycin C serves as a direct synthetic precursor to Saframycin D through regiospecific and stereoselective oxidation at the C-5 position using selenium oxide [1]. This semi-synthetic transformation enables access to the broader saframycin chemical space from a single, crystallographically validated starting material. Additionally, total synthesis routes to Saframycin C have been established, making it a pivotal intermediate for generating novel analogs with modified side chains and core scaffolds [2].

Derivatization route
Reported
Regiospecific SeO₂ oxidation at C-5 converts Saframycin C to Saframycin D
Synthetic accessibility context for analog library generation
Stereoselective transformation; validated total synthesis routes available
Semi-synthesis Synthetic Chemistry Derivatization

Saframycin C Application Scenarios


SAR Negative Control for α-Cyanoamine Pharmacophore

In structure-activity relationship campaigns aimed at dissecting the contribution of the α-cyanoamine group to cytotoxicity, Saframycin C serves as an essential low-potency comparator. Its 50- to 100-fold reduced activity relative to Saframycin A in L1210 leukemia cells (IC₁₀₀: 1.0 µg/mL vs. 0.02 µg/mL) provides a quantifiable baseline for assessing the gain-of-function achieved by introducing cyanoamine or cyanoamine-mimetic moieties onto the saframycin core [1][2].

Non-Covalent DNA Binding and Strand Scission

Saframycin C is uniquely suited for elucidating DNA damage mechanisms that do not involve covalent guanine adduct formation. Unlike Saframycin A, which forms a reversible covalent animal linkage with guanine NH₂, Saframycin C binds DNA solely via non-covalent interactions (minor groove specificity, pH-dependent protonation at N-12) while retaining the ability to generate single-strand breaks upon reductive activation with NADPH [3]. This clean mechanistic profile makes it the compound of choice for experiments requiring deconvolution of covalent versus non-covalent contributions to cytotoxicity.

Semi-Synthetic Route to Saframycin D and Analogs

As a validated synthetic intermediate, Saframycin C can be regiospecifically and stereoselectively oxidized at the C-5 position to yield Saframycin D using selenium oxide [4]. This transformation enables access to the broader saframycin chemical space from a single starting material. Procuring Saframycin C thus supports medicinal chemistry efforts to generate focused libraries of saframycin analogs for cytotoxicity screening, leveraging established synthetic routes that have yielded derivatives with IC₅₀ values in the 10⁻⁷ M range against multiple human cancer cell lines [5].

Biosynthetic Pathway Engineering & Precursor Feeding

Saframycin C represents a mature product of the Sfm biosynthetic pathway in *Streptomyces lavendulae*, characterized by the presence of a 14-methoxy group introduced by methyltransferases SfmM2/SfmM3 [6]. This distinct methylation state differentiates it from Saframycin B (14-desmethoxy) and Saframycin A (21-cyano, 14-desmethoxy). Researchers engaged in natural product biosynthesis can utilize Saframycin C as an authentic standard for LC-MS metabolite profiling of genetically modified *Streptomyces* strains and as a substrate for in vitro enzymatic assays with tailoring enzymes from the saframycin/safracin biosynthetic machinery.

Application
Selection Property
Validation Focus
SAR negative-control studies
C-21 pharmacophore absence context
Cyanoamine contribution endpoint review
DNA binding mechanism research
Non-covalent minor-groove binding context
Single-strand scission vs. adduct endpoints
Semi-synthetic chemistry
C-5 oxidation accessibility
Derivative generation and cytotoxicity screening
Biosynthetic pathway studies
14-methoxy maturation marker
LC-MS metabolite profiling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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